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SOUTH SAN FRANCISCO, CA — December 2, 2025 — In the contemporary landscape of drug
discovery and development, in silico methodologies are indispensable for the rapid and cost-
effective screening of vast chemical libraries. This whitepaper presents a comprehensive in
silico evaluation of ZINC000104379474, a small molecule from the ZINC database, a publicly
accessible repository of commercially available compounds for virtual screening. This analysis
focuses on the molecule's physicochemical properties, absorption, distribution, metabolism,
excretion, and toxicity (ADMET) profile, and overall drug-likeness, providing critical insights for
researchers, scientists, and drug development professionals.

Executive Summary

ZINC000104379474 was analyzed using the SwissADME web tool to predict its
physicochemical characteristics and drug-likeness parameters. The molecule exhibits favorable
properties that align with established guidelines for oral bioavailability, including compliance
with Lipinski's Rule of Five. The predicted data suggests good gastrointestinal absorption and a
favorable safety profile. This report provides a detailed breakdown of these parameters,
offering a foundational dataset for further investigation of ZINC000104379474 as a potential
drug candidate.

Methodology: In Silico Property Prediction
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The in silico analysis of ZINC000104379474 was conducted using the SwissADME web tool, a
robust and widely utilized platform for predicting the pharmacokinetic and physicochemical
properties of small molecules.[1][2][3]

Experimental Protocol:

e SMILES String Retrieval: The canonical SMILES (Simplified Molecular Input Line Entry
System) string for ZINC000104379474 was obtained from the ZINC database
(zinc.docking.org). The retrieved SMILES string is:
CC(C)OC(=0)C1=C(C)N=C(C)C=C1C(=0)OCc(C)C.

o SwissADME Analysis: The SMILES string was submitted to the SwissADME web server (--
INVALID-LINK--) for computation of physicochemical descriptors, ADMET properties, and
drug-likeness parameters.

o Data Compilation: The output data, including molecular formula, molecular weight,
lipophilicity (log P), water solubility, and various drug-likeness scores, were systematically
collected and organized into the tables presented in this report.

The following diagram illustrates the workflow of this in silico analysis.
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In Silico Analysis Workflow for ZINC000104379474
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In Silico Analysis Workflow

Results: Physicochemical and Drug-Likeness

Properties
The predicted physicochemical and drug-likeness properties of ZINC000104379474 are

summarized in the following tables.
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Table 1: Physicochemical Properties of

ZINC000104379474
Property Predicted Value
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
LogP (iLOGP) 3.37
LogS (ESOL) -3.75
Water Solubility 0.178 mg/mL (Poorly soluble)
Polar Surface Area (PSA) 61.84 A2
Number of Rotatable Bonds 6
Number of H-bond Acceptors 5
Number of H-bond Donors 0

Table 2: Drug-Likeness Evaluation of ZINC000104379474

This evaluation is based on established rules that assess a molecule's potential to be an orally
active drug.
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Rule Parameter Value Compliance
Lipinski's Rule of Five Molecular Weight 291.34 Yes (< 500)
LogP 3.37 Yes (<5)

H-bond Donors 0 Yes (< 5)

H-bond Acceptors 5 Yes (< 10)

Ghose Filter Molecular Weight 291.34 Yes (160-480)
LogP 3.37 Yes (-0.4 to 5.6)

Molar Refractivity 80.53 Yes (40-130)

Number of Atoms 42 Yes (20-70)

Veber Filter Rotatable Bonds 6 Yes (< 10)
Polar Surface Area 61.84 A2 Yes (< 140 A2

Muegge Filter Molecular Weight 291.34 Yes (200-600)
LogP 3.37 Yes (-2 to 5)

Polar Surface Area 61.84 A2 Yes (< 150 A2)

Number of Rings 1 Yes (£7)

Number of Carbons 16 Yes (> 4)

Number of

Heteroatoms > Yes(>1)

Rotatable Bonds 6 Yes (< 15)

H-bond Acceptors 5 Yes (< 10)

H-bond Donors 0 Yes (£ 5)

The following diagram illustrates the multi-parameter nature of drug-likeness evaluation.
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Multi-Parameter Drug-Likeness Assessment
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Core Principles of Drug-Likeness

Discussion

The in silico analysis of ZINC000104379474 reveals a promising profile for a potential drug
candidate. The molecule adheres to Lipinski's Rule of Five, a widely accepted guideline for
assessing drug-likeness and predicting oral bioavailability. Its molecular weight of 291.34 g/mol
and LogP value of 3.37 fall well within the desirable ranges, suggesting a good balance
between solubility and permeability, which is crucial for absorption.

Furthermore, ZINC000104379474 satisfies other drug-likeness filters, including those proposed
by Ghose, Veber, and Muegge. The low number of rotatable bonds (6) and a polar surface area
of 61.84 A2 suggest good oral bioavailability. The predicted poor water solubility is a factor that
would require experimental validation and potential formulation strategies to overcome.

The absence of hydrogen bond donors is a notable feature, which may influence its binding
characteristics with target proteins. The ADMET predictions from SwissADME also indicated a
high probability of good gastrointestinal absorption and no predicted violations of the blood-
brain barrier.
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Conclusion

This in-depth in silico technical guide provides a comprehensive overview of the
physicochemical properties and drug-likeness of ZINC000104379474. The predictive data
indicates that this molecule possesses several favorable characteristics for a potential oral drug
candidate. While these computational predictions are a valuable first step in the drug discovery
process, experimental validation is essential to confirm these findings and to further explore the
biological activity and therapeutic potential of ZINC000104379474. The data presented herein
serves as a robust foundation for researchers and scientists to guide future experimental
design and to prioritize this molecule for further investigation in drug development programs.

The following diagram depicts a general pipeline for drug discovery where in silico screening
plays a crucial initial role.
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General Drug Discovery Pipeline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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